Cas no 2172113-05-0 (2-(1-amino-2,2-dimethylcyclohexyl)acetamide)

2-(1-Amino-2,2-dimethylcyclohexyl)acetamide is a cyclohexyl-based acetamide derivative characterized by its unique structural features, including a 1-amino group and geminal dimethyl substitution at the 2-position. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The sterically hindered cyclohexyl ring and primary amine functionality enhance its reactivity in selective transformations, such as amide bond formation or reductive alkylation. Its rigid framework may contribute to improved stereochemical control in synthetic applications. The compound's stability under standard conditions and solubility in common organic solvents further support its suitability for laboratory-scale and industrial processes requiring precise molecular modifications.
2-(1-amino-2,2-dimethylcyclohexyl)acetamide structure
2172113-05-0 structure
Product name:2-(1-amino-2,2-dimethylcyclohexyl)acetamide
CAS No:2172113-05-0
MF:C10H20N2O
MW:184.278602600098
CID:6369018
PubChem ID:165518674

2-(1-amino-2,2-dimethylcyclohexyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1-amino-2,2-dimethylcyclohexyl)acetamide
    • 2172113-05-0
    • EN300-1284056
    • Inchi: 1S/C10H20N2O/c1-9(2)5-3-4-6-10(9,12)7-8(11)13/h3-7,12H2,1-2H3,(H2,11,13)
    • InChI Key: PWBMYGGTCDOUIZ-UHFFFAOYSA-N
    • SMILES: O=C(CC1(CCCCC1(C)C)N)N

Computed Properties

  • Exact Mass: 184.157563266g/mol
  • Monoisotopic Mass: 184.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 69.1Ų

2-(1-amino-2,2-dimethylcyclohexyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1284056-10000mg
2-(1-amino-2,2-dimethylcyclohexyl)acetamide
2172113-05-0
10000mg
$4236.0 2023-10-01
Enamine
EN300-1284056-1000mg
2-(1-amino-2,2-dimethylcyclohexyl)acetamide
2172113-05-0
1000mg
$986.0 2023-10-01
Enamine
EN300-1284056-1.0g
2-(1-amino-2,2-dimethylcyclohexyl)acetamide
2172113-05-0
1g
$0.0 2023-06-07
Enamine
EN300-1284056-5000mg
2-(1-amino-2,2-dimethylcyclohexyl)acetamide
2172113-05-0
5000mg
$2858.0 2023-10-01
Enamine
EN300-1284056-500mg
2-(1-amino-2,2-dimethylcyclohexyl)acetamide
2172113-05-0
500mg
$946.0 2023-10-01
Enamine
EN300-1284056-100mg
2-(1-amino-2,2-dimethylcyclohexyl)acetamide
2172113-05-0
100mg
$867.0 2023-10-01
Enamine
EN300-1284056-250mg
2-(1-amino-2,2-dimethylcyclohexyl)acetamide
2172113-05-0
250mg
$906.0 2023-10-01
Enamine
EN300-1284056-50mg
2-(1-amino-2,2-dimethylcyclohexyl)acetamide
2172113-05-0
50mg
$827.0 2023-10-01
Enamine
EN300-1284056-2500mg
2-(1-amino-2,2-dimethylcyclohexyl)acetamide
2172113-05-0
2500mg
$1931.0 2023-10-01

Additional information on 2-(1-amino-2,2-dimethylcyclohexyl)acetamide

Introduction to 2-(1-amino-2,2-dimethylcyclohexyl)acetamide (CAS No. 2172113-05-0)

2-(1-amino-2,2-dimethylcyclohexyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 2172113-05-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif comprising a 1-amino-2,2-dimethylcyclohexyl side chain attached to an acetamide backbone, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The stereochemical configuration of the cyclohexyl ring, particularly the presence of two methyl groups at the 2-position, imparts distinct electronic and steric properties that influence its reactivity and biological interactions.

The synthesis of 2-(1-amino-2,2-dimethylcyclohexyl)acetamide involves intricate organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of the 1-amino-2,2-dimethylcyclohexyl group necessitates careful consideration of regioselectivity and stereoselectivity to ensure the desired product profile. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions, asymmetric hydrogenation, and enzymatic resolutions have been employed to achieve high enantiomeric purity and yield. These synthetic strategies not only underscore the compound's complexity but also reflect the broader trends in fine chemical manufacturing towards greener and more efficient processes.

In recent years, 2-(1-amino-2,2-dimethylcyclohexyl)acetamide has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features make it a promising candidate for modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against specific enzymes and receptors, suggesting their utility in treating conditions such as chronic pain and neuroinflammatory diseases. The 1-amino-2,2-dimethylcyclohexyl moiety, in particular, has been shown to enhance binding affinity and reduce metabolic degradation, thereby improving pharmacokinetic profiles.

The pharmacological potential of CAS No. 2172113-05-0 has prompted investigations into its interaction with biological targets at the molecular level. Computational modeling and structure-based drug design have been instrumental in elucidating how this compound interacts with proteins such as kinases and proteases. The rigid cyclohexane ring provides a stable scaffold for binding, while the amino group allows for hydrogen bonding interactions with polar residues in the target protein. Additionally, the methyl substituents at the 2-position contribute to hydrophobic interactions, optimizing binding affinity. These insights have guided the design of next-generation analogs with enhanced efficacy and reduced side effects.

Advances in analytical chemistry have enabled precise characterization of 2-(1-amino-2,2-dimethylcyclohexyl)acetamide, ensuring its purity and consistency for pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed structural information that is critical for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) coupled with MS has become a standard method for quantifying this compound in raw materials and final formulations. These analytical tools not only validate synthetic pathways but also support scalability for industrial production.

The role of CAS No. 2172113-05-0 in medicinal chemistry extends beyond its use as an intermediate; it also serves as a building block for more complex molecules. By incorporating this scaffold into larger drug candidates, chemists can leverage its known properties while introducing novel functionalities to address specific therapeutic needs. For instance, modifications to the acetamide group can alter solubility and bioavailability, while functionalization of the cyclohexyl ring can enhance tissue penetration or target specificity. Such modifications underscore the importance of 2-(1-amino-2,2-dimethylcyclohexyl)acetamide in driving innovation within drug discovery programs.

Environmental considerations have also influenced the development of synthetic routes for 2172113-05-0. The shift towards sustainable chemistry has prompted researchers to explore catalytic methods that minimize waste generation and energy consumption. For example, biocatalytic approaches using engineered enzymes have been investigated as alternatives to traditional chemical transformations. These methods align with global efforts to reduce the environmental footprint of pharmaceutical manufacturing while maintaining high standards of product quality. Such innovations not only benefit regulatory compliance but also contribute to cost-effective production processes.

The future prospects for CAS No. 2172113-05-0 are promising, with ongoing research focusing on expanding its applications in therapeutic areas such as oncology and immunomodulation. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the discovery pipeline by integrating computational modeling with experimental validation. This interdisciplinary approach ensures that compounds like 2172113-05-0 are rapidly translated from laboratory-scale synthesis into clinical candidates with real-world impact on patient health outcomes.

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